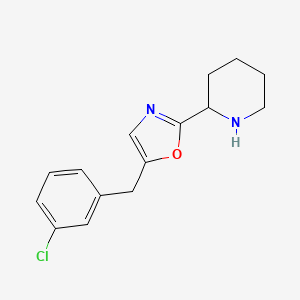
1,3-Dibromo-2-chloro-5-nitrobenzene
Vue d'ensemble
Description
1,3-Dibromo-2-chloro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in chemical synthesis and materials science. While the provided papers do not directly discuss 1,3-dibromo-2-chloro-5-nitrobenzene, they offer insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior and potential applications of the target compound.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves electrophilic aromatic substitution reactions, where halogenation and nitration are key steps. For example, the synthesis of 1,2-dichloro-4-nitrobenzene is achieved by chlorinating p-nitrochlorobenzene using KClO3 and H2SO4, with reaction conditions optimized for high yield . This suggests that a similar approach could be applied to synthesize 1,3-dibromo-2-chloro-5-nitrobenzene, with appropriate modifications to the halogenating agents and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the presence of nitro and halogen groups attached to the benzene ring, which can significantly influence the electronic properties of the molecule. X-ray crystallography confirms the structure of related compounds, such as 1,3,5-tris(chloromercurio)benzene . The position of substituents on the benzene ring affects the molecular geometry and packing in the solid state, as seen in the diverse crystal structures of dialkoxy ethynylnitrobenzenes .
Chemical Reactions Analysis
Halogenated nitrobenzenes participate in various chemical reactions, including further electrophilic substitutions. The nitration of 1,3-dichloro-2-nitrobenzene, for instance, proceeds under specific conditions, with sulphonation as a competing process . This indicates that 1,3-dibromo-2-chloro-5-nitrobenzene could also undergo further nitration or other electrophilic reactions, depending on the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of halogen and nitro groups affects properties such as melting point, boiling point, solubility, and reactivity. The solvate structure of 3,4-dichloro-1-nitrobenzene with aniline demonstrates how intermolecular interactions, such as hydrogen bonding, can influence the solid-state arrangement . These interactions are crucial for understanding the material properties and potential applications of 1,3-dibromo-2-chloro-5-nitrobenzene.
Applications De Recherche Scientifique
Structural Analysis and Intermolecular Interactions
1,3-Dibromo-2-chloro-5-nitrobenzene, along with similar compounds like 1,3-diiodo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene, has been studied for its crystal structure and intermolecular interactions. The research highlighted that the size of the halogen atom affects nonbonded close contacts observed between molecules. This compound is particularly notable for its self-complementary nitro-O...Br close contact. Such studies are crucial for understanding the cohesive attractions between molecules and their applications in material science and molecular engineering (Bosch, Bowling & Speetzen, 2022).
Antifungal Properties
Research has also been conducted on the antifungal properties of substituted nitrobenzenes, including 1,3-dibromo-2-chloro-5-nitrobenzene. These studies have found certain halogenated nitrobenzenes to possess significant fungitoxicity, suggesting potential applications in agricultural and pharmaceutical industries as antifungal agents (Gershon, McNeil, Parmegiani & Godfrey, 1971).
Biodegradation and Environmental Impact
The biodegradation of chloronitrobenzenes, including compounds structurally similar to 1,3-dibromo-2-chloro-5-nitrobenzene, has been a topic of interest, particularly regarding their environmental impact. Studies have shown that certain bacterial strains can utilize these compounds as a sole source of carbon, nitrogen, and energy, leading to their degradation and transformation into less harmful products. This research is vital for environmental remediation and understanding the ecological impact of industrial pollutants (Katsivela, Wray, Pieper & Wittich, 1999).
Organic Synthesis
1,3-Dibromo-2-chloro-5-nitrobenzene and its derivatives are used in various organic synthesis reactions. These compounds often serve as intermediates in the production of more complex organic molecules. The reactions typically involve nucleophilic aromatic substitution processes, indicating the compound's utility in synthetic organic chemistry (Singh & Arora, 1988).
Catalysis
The compound and its derivatives have been studied in the context of zeolite catalysis for aromatic nitrations. These studies are important for the development of more efficient and environmentally friendly catalytic processes in industrial chemistry (Claridge, Lancaster, Millar, Moodie & Sandall, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response in case of exposure .
Propriétés
IUPAC Name |
1,3-dibromo-2-chloro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHAFZIGAXKLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293386 | |
| Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20098-47-9 | |
| Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



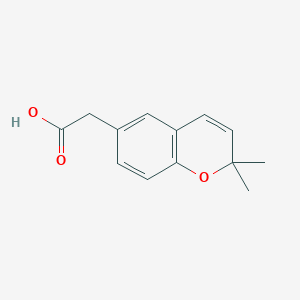
![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)
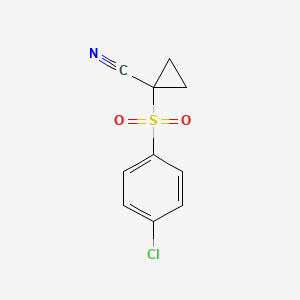

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

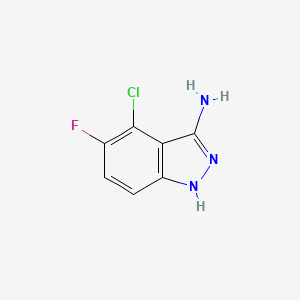
![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)
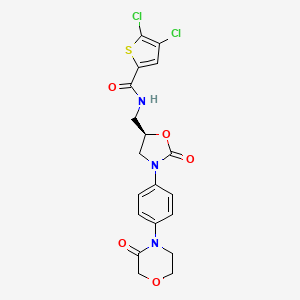
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)

![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
